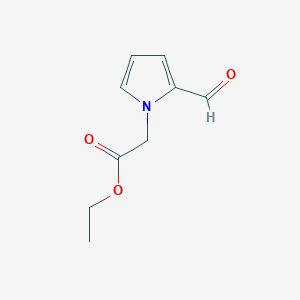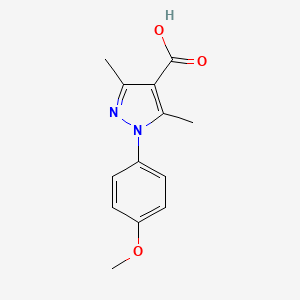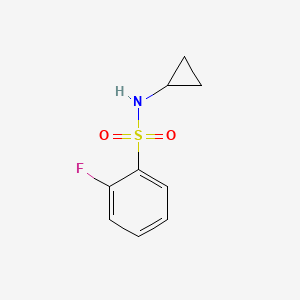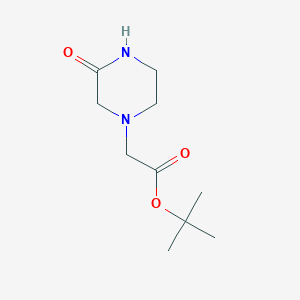
4-Methoxybenzyl 2,2,2-Trichloroacetimidate
Übersicht
Beschreibung
4-Methoxybenzyl 2,2,2-Trichloroacetimidate is a reagent used for the protection of alcohols as the p-methoxybenzyl ether . It can protect 1o, 2o, and 3o alcohols with equal efficiency in the presence of a variety of different protective groups .
Synthesis Analysis
The synthesis of this compound involves the protection of alcohols as the p-methoxybenzyl ether . This reagent is commonly used under acidic conditions, offering an alternative method to the Williamson ether synthesis, which typically uses basic conditions to protect base-sensitive alcohols .Molecular Structure Analysis
The molecular formula of this compound is C10H10Cl3NO2 . Its molecular weight is 282.55 .Chemical Reactions Analysis
This compound is used as a reagent for the protection of alcohols . Carboxylic acids can be converted to the corresponding 4-methoxybenzyl (PMB) esters with 4-methoxybenzyl-2,2,2-trichloroacetimidate in the absence of an acid catalyst .Physical And Chemical Properties Analysis
This compound is a clear liquid at 20°C . It has a boiling point of 137°C at 0.7 mmHg and a density of 1.361 g/mL at 25°C . Its refractive index is 1.5488 .Wissenschaftliche Forschungsanwendungen
Mild Protection of Hydroxy Functions
MPM (4-methoxybenzyl) trichloroacetimidate has been utilized as a mild protection method for hydroxy functions. This method is effective even for highly sterically hindered hydroxy groups, completing the reaction within 40 minutes at room temperature with a catalytic amount of trifluoromethanesulfonic acid (Nakajima, Horita, Abe, & Yonemitsu, 1988).
Transformation of Alcohols and Carboxylic Acids
(2,6-Dichloro-4-methoxyphenyl)-(2,4-dichlorophenyl)-methyl trichloroacetimidate has been activated efficiently to react with alcohols and carboxylic acids. This compound allows the transformation of a wide variety of alcohols into the corresponding ethers with excellent yields. The ethers formed are stable against typical deprotection conditions for benzyl and 4-methoxybenzyl ether groups. Polymer-bound variants of this compound are also useful for the immobilization of alcohols and carboxylic acids (Kurosu & Li, 2009).
Formation of PMB Esters
Carboxylic acids have been converted to 4-methoxybenzyl (PMB) esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate in an operationally simple procedure that does not require an acid catalyst. This method is highly effective, yielding 72–99%, and is particularly advantageous for sterically hindered carboxylic acids. It also maintains the integrity of sensitive substrates as no racemization is observed in carboxylic acids with an α-stereocenter, and no isomerization occurs with Z-α,β-unsaturated acids (Shah, Russo, Howard, & Chisholm, 2014).
Use in Oligoribonucleotide Synthesis
The 4-methoxybenzyl group has been introduced to the 2′-hydroxyl group of adenosine and used successfully in the synthesis of oligoribonucleotides via the phosphotriester approach. This group can be rapidly removed from the oligoribonucleotides, providing a clean and efficient method for the synthesis of these important biomolecules (Takaku & Kamaike, 1982).
Wirkmechanismus
Target of Action
The primary target of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate are alcohols . This compound is used as a reagent for the protection of alcohols as the p-methoxybenzyl ether .
Mode of Action
This compound interacts with its targets (alcohols) by protecting them as the p-methoxybenzyl ether . It can easily protect 1°, 2°, and 3° alcohols with equal efficiency in the presence of a variety of different protective groups .
Biochemical Pathways
The compound is involved in the esterification process, where carboxylic acids are converted to the corresponding 4-methoxybenzyl (PMB) esters . This operationally simple procedure is a highly effective method for the formation of PMB esters .
Pharmacokinetics
Its physical properties such as boiling point (135-137 °c/07 mmHg) and density (1361 g/mL at 25 °C) can impact its handling and use .
Result of Action
The result of the action of this compound is the formation of p-methoxybenzyl ethers from alcohols . These ethers serve as protective groups that can be removed under specific conditions to yield the original alcohol.
Action Environment
The compound is commonly used under acidic conditions, offering an alternative method to the Williamson ether synthesis, which is typically used under basic conditions to protect base-sensitive alcohols . It should be stored under inert gas and should avoid moisture (as it decomposes) and heat .
Safety and Hazards
Zukünftige Richtungen
The future directions of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate could involve its use in the protection of alcohols as the p-methoxybenzyl ether . Its ability to protect 1o, 2o, and 3o alcohols with equal efficiency in the presence of a variety of different protective groups makes it a valuable reagent in organic synthesis .
Biochemische Analyse
Biochemical Properties
4-Methoxybenzyl 2,2,2-Trichloroacetimidate plays a crucial role in biochemical reactions, primarily as a reagent for the protection of alcohols. It interacts with various enzymes and proteins involved in the synthesis and modification of alcohol-containing biomolecules. The compound’s ability to protect alcohol groups makes it valuable in the synthesis of complex organic molecules, where selective protection and deprotection steps are necessary. The interactions of this compound with biomolecules are typically characterized by the formation of stable ether linkages, which can be selectively cleaved under specific conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of ether bonds with alcohol groups. This reaction typically occurs under acidic conditions, where the compound reacts with the hydroxyl group of an alcohol to form a stable p-methoxybenzyl ether. The molecular mechanism involves the activation of the trichloroacetimidate group, which facilitates the nucleophilic attack by the alcohol. This process is highly efficient and can be used to protect alcohol groups in a variety of biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under acidic conditions but can degrade over time when exposed to moisture or elevated temperatures. Long-term studies have shown that the protective ether bonds formed by this compound remain stable under standard laboratory conditions, but may be cleaved under specific conditions designed for deprotection .
Metabolic Pathways
This compound is involved in metabolic pathways related to the protection and deprotection of alcohol groups. The compound interacts with enzymes that catalyze the formation and cleavage of ether bonds, such as esterases and proteases. These interactions can influence metabolic flux and the levels of metabolites containing protected alcohol groups. The presence of this compound can thus affect the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by passive diffusion or facilitated by specific transporters. Once inside the cell, this compound may interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s availability for biochemical reactions and its overall efficacy as a protective reagent .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the activity and function of this compound, as well as its interactions with other biomolecules. Understanding the subcellular distribution of this compound is essential for optimizing its use in biochemical applications .
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHGKLBJBHACOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=N)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454780 | |
| Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89238-99-3 | |
| Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Q & A
Q1: What is the primary application of 4-Methoxybenzyl-2,2,2-trichloroacetimidate in organic synthesis?
A1: 4-Methoxybenzyl-2,2,2-trichloroacetimidate (PMB-TCA) is a versatile reagent primarily used for the protection of carboxylic acids as their corresponding 4-methoxybenzyl (PMB) esters []. This protection is particularly useful in multi-step organic synthesis as PMB esters are stable under various reaction conditions but can be readily cleaved when needed.
Q2: What makes PMB-TCA a desirable reagent for PMB ester formation?
A2: PMB-TCA offers several advantages for PMB ester synthesis:
- Mild Reaction Conditions: The reaction proceeds efficiently without the need for strong acids or bases []. This mildness is crucial when dealing with acid-sensitive substrates.
- High Yields: The conversion of carboxylic acids to PMB esters using PMB-TCA typically proceeds in excellent yields, ranging from 78-99% [].
- Stereochemical Integrity: The reaction is highly stereoselective, with no observed racemization for carboxylic acids containing an α-stereocenter []. This feature is essential for synthesizing chiral molecules.
Q3: Besides PMB ester formation, are there other reported applications of PMB-TCA in organic synthesis?
A3: Yes, research indicates that PMB-TCA can be activated with Lewis acids to act as an electrophile, reacting with indole derivatives []. This reactivity enables the alkylation of indoles at various positions (N-, C2-, and C3-), providing access to a diverse range of substituted indole derivatives, including potentially valuable tryptamine analogs [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)








![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)
![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)


